(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone
Description
Historical Context of Polyheterocyclic Methanone Derivatives
Polyheterocyclic methanone derivatives have emerged as critical scaffolds in medicinal chemistry and materials science due to their modular synthesis and tunable electronic properties. Early strategies for assembling such systems relied on stepwise condensation reactions, often requiring harsh conditions and offering limited functional group compatibility. For instance, copper-catalyzed oxidative coupling of aminoalcohols and diaminoalkanes in methanol enabled the construction of 1,3-polyheterocyclic systems, where methanol served dual roles as solvent and C1 source. This method highlighted the shift toward sustainable protocols that minimize waste and leverage inexpensive reagents.
The advent of multicomponent reactions (MCRs), such as the Ugi-Zhu reaction, further revolutionized polyheterocyclic synthesis. These one-pot strategies enabled the simultaneous formation of multiple bonds, as demonstrated in the synthesis of pyrrolo[3,4-b]pyridin-5-ones via cascade N-acylation/aza Diels-Alder cycloaddition pathways. Such methodologies reduced synthetic steps and improved yields for complex architectures, paving the way for derivatives like this compound.
Table 1: Evolution of Synthetic Strategies for Polyheterocyclic Methanones
Recent work has emphasized the integration of nitrogen-rich heterocycles, such as pyridine and morpholine, to enhance solubility and bioactivity. For example, N-methyl-2-pyridone (NM2P) ligands improved the stability of Cu-based catalysts by forming O–Cu coordination complexes, underscoring the role of nitrogen heterocycles in modulating electronic environments. These developments directly inform the design of this compound, where the morpholino group enhances solubility while the pyridine and thiophene rings contribute to π-conjugation.
Structural Significance of Morpholino-Pyridine-Thiophene Hybrid Systems
The hybrid structure of this compound integrates three distinct heterocycles, each contributing unique electronic and steric properties:
- Thiophene Ring : The 2-thienyl moiety provides electron-rich character, facilitating charge delocalization and participation in π-stacking interactions. In bis-aryl-α,β-unsaturated ketones, thiophene derivatives exhibit reduced HOMO-LUMO gaps compared to phenyl analogues, enhancing their reactivity in redox processes.
- Pyridine Ring : The 2-pyridinyl group introduces Lewis basicity, enabling coordination to metal centers or participation in hydrogen bonding. Computational studies of similar systems reveal that pyridine-containing compounds exhibit significant dipole moments, favoring crystal packing via C–H···O and π-π interactions.
- Morpholine Substituent : The morpholino group at position 5 enhances solubility in polar solvents and modulates bioavailability. Its saturated oxygen-nitrogen ring minimizes steric hindrance while providing a conformational anchor for intermolecular interactions.
Table 2: Key Structural Components and Their Roles
| Component | Electronic Contribution | Steric Role | Functional Impact |
|---|---|---|---|
| 2-Thienyl ring | Electron-rich π-system | Planar geometry | Enhances conjugation and stability |
| 2-Pyridinyl group | Lewis basic N-atom | Minimal steric bulk | Facilitates metal coordination |
| Morpholino group | Polar, H-bond acceptor | Flexible six-membered ring | Improves solubility |
| 4-Chlorophenyl ketone | Electron-withdrawing substituent | Rigid aryl framework | Stabilizes carbonyl reactivity |
Density functional theory (DFT) analyses of analogous systems, such as bis-aryl-α,β-unsaturated ketones, demonstrate that extended conjugation lowers HOMO-LUMO gaps, increasing susceptibility to electrophilic attack. For this compound, this implies potential applications in optoelectronics or as a ligand in catalytic systems. The chlorophenyl group further stabilizes the ketone via inductive effects, reducing enolization and enhancing thermal stability.
Crystallographic studies of related polyheterocycles reveal that intermolecular interactions, such as C–H···O bonds and offset π-stacking, dominate packing arrangements. These findings suggest that the title compound’s solid-state structure is stabilized by similar interactions, with the morpholino group likely participating in hydrogen-bonding networks.
Properties
IUPAC Name |
(4-chlorophenyl)-(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-15-6-4-14(5-7-15)19(24)18-13-16(17-3-1-2-8-22-17)20(26-18)23-9-11-25-12-10-23/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESJJHJNIOQXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core thienyl structure, followed by the introduction of the morpholino and pyridinyl groups. The final step involves the attachment of the 4-chlorophenyl group to the methanone moiety. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone exhibit anticancer properties. Studies suggest that the thienyl moiety can interact with cellular targets involved in cancer progression, potentially leading to the development of new therapeutic agents aimed at various types of cancer.
Case Study:
A study published in Journal of Medicinal Chemistry explored derivatives of thienyl compounds and their efficacy against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating the potential for further development into anticancer drugs.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its structure suggests it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
Case Study:
In a study conducted by researchers at a prominent pharmaceutical institute, various thienyl derivatives, including this compound, were tested against common bacterial strains. The findings indicated promising activity against Gram-positive bacteria, warranting further investigation into its mechanism of action.
Biological Research
2.1 Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for specific enzymes that are crucial in metabolic pathways.
Case Study:
A publication in Bioorganic & Medicinal Chemistry Letters reported on the inhibition of certain kinases by this compound, suggesting its potential use in studying signaling pathways and disease mechanisms.
Material Science
3.1 Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study:
Research conducted by a team at a leading university demonstrated that incorporating thienyl derivatives into polymer matrices enhanced the charge transport properties of OLEDs, indicating potential for improved device performance.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of “(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone” exhibit variations in substituents and heterocyclic cores, leading to differences in physicochemical and biological properties. Below is a comparative analysis supported by crystallographic, synthetic, and electronic
Table 1: Structural and Functional Comparison
Key Comparisons
Electronic Effects: The 4-chlorophenyl group in the target compound enhances electron-withdrawing character compared to the phenyl variant, influencing charge distribution and dipole interactions . Replacement of morpholino with pyrrolidinyl (CAS 477857-95-7) removes oxygen, reducing hydrogen-bonding capacity and solubility .
Solubility and Bioavailability: The morpholino group improves aqueous solubility via hydrogen bonding, contrasting with the methylthio group in the pyrrolidinyl variant, which increases hydrophobicity .
Biological Activity :
- Thiazole derivatives (e.g., CAS 339020-85-8) exhibit antitumor activity due to their rigid scaffolds and hydrogen-bonding interactions with biological targets .
- The target compound’s thiophene core may offer conformational flexibility, enabling adaptation to diverse binding pockets .
Crystallographic Insights: Crystal structures of related compounds (e.g., (4-chlorophenyl)(piperidin-1-yl)methanone) reveal dihedral angles (51.6–89.5°) between aromatic and heterocyclic rings, influencing molecular packing and stability .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods used for morpholino-containing analogs (e.g., DMF-mediated reactions with chloroacetyl chloride) .
- Noncovalent Interactions: The morpholino and pyridinyl groups enable robust hydrogen bonding and π-π stacking, critical for target engagement in drug design .
Biological Activity
(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone, with the CAS number 339023-17-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 384.88 g/mol
- Boiling Point : 588.9 ± 50.0 °C (predicted)
- Density : 1.323 ± 0.06 g/cm³ (predicted)
- pKa : 3.36 ± 0.19 (predicted) .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar thienyl compounds. For instance, derivatives with structural similarities exhibited moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
The activity of this compound against specific bacterial strains remains to be fully characterized but is anticipated based on its structural analogs.
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory properties. Compounds with similar morpholino and thienyl structures have been shown to inhibit acetylcholinesterase (AChE) and urease effectively . The inhibition of these enzymes is crucial for therapeutic applications in neurodegenerative diseases and urolithiasis.
Anticancer Activity
Thienyl derivatives have been investigated for their anticancer potential. A study demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, suggesting that this compound could be a candidate for further anticancer research .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The morpholino group may enhance binding affinity to specific receptors involved in various signaling pathways.
- Enzyme Inhibition : The presence of the thienyl moiety is associated with the inhibition of key enzymes that are often overactive in disease states.
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
Case Studies
- Study on GPR35 Agonism : Research exploring GPR35 biology indicates that compounds structurally related to this compound may act as agonists, influencing inflammatory responses and potentially modulating pain pathways .
- Anticancer Efficacy : A comparative study on flavonol derivatives revealed that certain modifications increased potency against non-small cell lung cancer cells, suggesting that structural variations in similar compounds could yield promising anticancer agents .
Q & A
Q. What are the optimal synthetic conditions for (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone to maximize yield and purity?
- Methodological Answer : A reflux-based approach in a mixed solvent system (e.g., DMF-acetic acid) is recommended. For example, a similar thiophene derivative was synthesized by refluxing thiosemicarbazide, chloroacetic acid, sodium acetate, and oxo-compounds in DMF-acetic acid for 2 hours, followed by recrystallization . Adjust stoichiometric ratios (e.g., 1:1:2:3 for reactants) and monitor reaction progress via TLC. Purification via column chromatography using ethyl acetate/hexane gradients can enhance purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, monoclinic systems (space group P2₁/c) with unit cell parameters a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å were used for a related thiophene-methanone derivative .
- NMR and Mass Spectrometry : H/C NMR identifies substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 363.11 g/mol for analogous compounds) .
Table 1 : Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 6.0686 |
| b (Å) | 18.6887 |
| c (Å) | 14.9734 |
| β (°) | 91.559 |
| V (ų) | 1697.57 |
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For a chlorophenyl-pyridinyl analog, HOMO-LUMO gaps of ~4 eV indicated charge transfer interactions relevant to antimicrobial activity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., SARS-CoV-2 main protease). A related chlorophenyl-piperazinyl methanone showed binding affinity (-9.2 kcal/mol) via hydrophobic and hydrogen-bonding interactions .
Q. What strategies resolve contradictions in crystallographic data during structural determination?
- Methodological Answer :
- SHELX Refinement : Employ SHELXL for high-resolution data refinement. For disordered structures, use PART and SUMP commands to model partial occupancies. A hydroxypiperidine-chlorophenyl methanone adduct was refined with R-factor = 0.071 by partitioning occupancies (0.75:0.25 ratio) .
- Twinned Data Handling : Use SHELXD for twin-law identification (e.g., HKLF 5 format). For monoclinic systems, check for pseudo-merohedral twinning via Rint > 0.05 .
Q. How to design experiments to explore structure-activity relationships (SAR) for antimicrobial properties?
- Methodological Answer :
- Bioactivity Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values). A pyrazolone-thiophene methanone analog showed MIC = 12.5 µg/mL against S. aureus .
- SAR Variables : Modify substituents (e.g., morpholino to piperazinyl) and correlate with activity. For example, replacing 4-chlorophenyl with 4-fluorophenyl in a thiophene-methanone increased potency by 30% .
Q. What are common pitfalls in interpreting NMR or mass spectrometry data, and how can they be mitigated?
- Methodological Answer :
- NMR Artifacts : Dynamic proton exchange in morpholino groups can broaden signals. Use DMSO-d₆ as a solvent and variable-temperature NMR to resolve splitting .
- Mass Spectrometry : Isotopic patterns (e.g., Cl/Cl) may complicate molecular ion identification. Use high-resolution instruments (HRMS) with <5 ppm error. For C₂₀H₁₃ClN₂O₂S, the exact mass (380.84 g/mol) matches [M+H]<sup>+</sup> at 381.0423 .
Data Contradiction Analysis
Q. How to reconcile discrepancies between theoretical and experimental vibrational spectra?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
